![molecular formula C12H15N3O2 B13551615 Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate is a compound that features an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle. This structure is recognized for its wide range of applications in medicinal chemistry due to its unique chemical properties . The imidazo[1,2-a]pyridine scaffold is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug development and other scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield of the target product.
Industrial Production Methods
Industrial production of this compound often employs solvent- and catalyst-free synthesis methods to enhance sustainability and reduce costs . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
化学反应分析
Types of Reactions
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine) . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
科学研究应用
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents and specific applications.
Uniqueness
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC 名称 |
methyl 4-amino-3-imidazo[1,2-a]pyridin-2-ylbutanoate |
InChI |
InChI=1S/C12H15N3O2/c1-17-12(16)6-9(7-13)10-8-15-5-3-2-4-11(15)14-10/h2-5,8-9H,6-7,13H2,1H3 |
InChI 键 |
IPVMCRLCFSHABB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(CN)C1=CN2C=CC=CC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


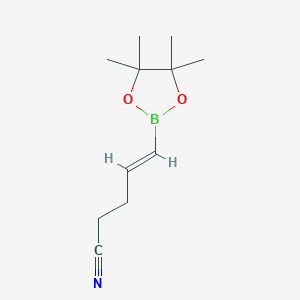

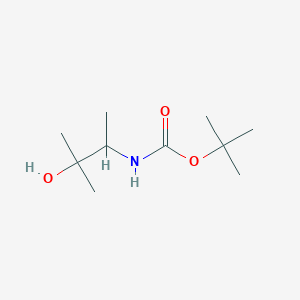
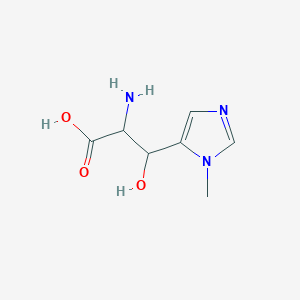
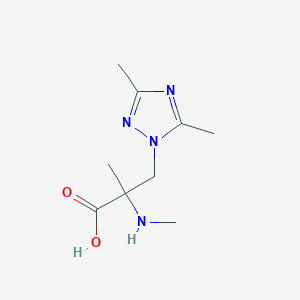






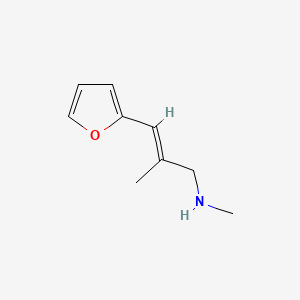
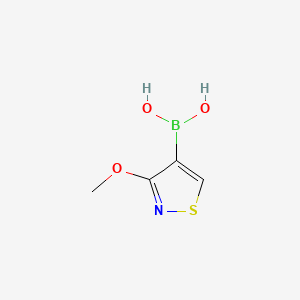
![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
